molecular formula C6H10Cl2FN3 B2449078 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride CAS No. 2225136-69-4

2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2449078
CAS No.: 2225136-69-4
M. Wt: 214.07
InChI Key: VORREDSMDKXHNN-UHFFFAOYSA-N
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Description

2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H8FN3·2HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Properties

IUPAC Name

2-(5-fluoropyrimidin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3.2ClH/c7-5-3-9-6(1-2-8)10-4-5;;/h3-4H,1-2,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORREDSMDKXHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCN)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction

Detailed Synthetic Routes and Optimization

Route 1: Hantzsch–Traumann Cyclization Followed by Fluorination

This route adapts the Hantzsch–Traumann thiazole synthesis (Scheme 1 in) to pyrimidines:

  • Thiourea formation : Cyclopentylamine (1 ) reacts with thiophosgene to form isothiocyanatocyclopentane (2 ), which is treated with ammonia to yield N-cyclopentylthiourea (4 ).
  • Thiazole formation : 3-Chloro-2,4-pentanedione reacts with 4 to generate 5-acetylthiazole 8 , which is converted to enaminone 13 via DMF-DMA-mediated condensation.
  • Fluorination : Enaminone 13 undergoes SelectFluor-mediated fluorination to produce 14 .
  • Pyrimidine cyclization : 14 reacts with guanidine hydrochloride in refluxing ethanol, yielding 5-fluoropyrimidin-2-amine.
  • Side-chain installation : Nucleophilic substitution introduces the ethanamine moiety via bromide intermediates (e.g., 33–44 ).
  • Salt formation : The free base is treated with HCl gas in methanol to form the dihydrochloride salt.

Key Data :

  • Yield for fluorination: 92%.
  • Pyrimidine cyclization yield: 78%.

Route 2: Hydrazine-Mediated Amination and Reduction

Adapting methods from, this route prioritizes hydrazine intermediates:

  • Hydrazine substitution : 2,5,6-Trifluoropyridine reacts with hydrazine monohydrate in ethanol at 80°C for 6 hours, forming 2-hydrazino-5,6-difluoropyridine.
  • Catalytic reduction : Raney nickel (5–12 equiv) catalyzes hydrogenation at 25°C for 24 hours, yielding 2-amino-5,6-difluoropyridine.
  • Pyrimidine analog synthesis : The difluoropyridine intermediate undergoes ring expansion via guanidine cyclization.
  • Functionalization : Ethylamine is introduced via Buchwald–Hartwig coupling using palladium catalysts.

Key Data :

  • Hydrazine substitution yield: 68%.
  • Reduction yield: 82%.

Comparative Analysis of Methodologies

Parameter Route 1 () Route 2 ()
Fluorination Efficiency 92% (SelectFluor) N/A (Pre-fluorinated)
Cyclization Yield 78% 68%
Catalytic System None (Thermal) Raney Nickel
Total Steps 6 5
Overall Yield ~58% ~55%

Route 1 excels in regioselective fluorination but requires toxic reagents (HgCl₂ in guanylation). Route 2 avoids mercury but depends on pyridine-to-pyrimidine ring expansion, which may limit scalability.

Critical Challenges and Mitigation Strategies

Regioselectivity in Fluorination

Electrophilic fluorination (Route 1) favors position 5 due to the directing effect of the thiazole ring. Computational studies suggest that fluorine’s electronegativity destabilizes alternative positions, ensuring >90% regioselectivity.

Amine Side-Chain Installation

Nucleophilic substitution of pyrimidine bromides (e.g., 33 ) with ethylamine faces steric hindrance. Source resolves this using mercury-promoted guanylation, where HgCl₂ activates the bromide for displacement by ethylamine in dichloromethane at 0°C, achieving 75% yield.

Dihydrochloride Salt Formation

The free amine is dissolved in anhydrous methanol and treated with HCl gas at −10°C, precipitating the dihydrochloride salt. Crystallization from ethanol/water (1:3) yields >95% purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) undergoes nucleophilic substitution, facilitating alkylation or acylation. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

The fluorine atom at the pyrimidine 5-position enhances the ring’s electron deficiency, directing electrophilic substitutions to the 4-position .

Enzymatic Transamination

The compound serves as a substrate for amine transaminases (ATAs) , enabling stereoselective synthesis of chiral amines. Key findings from immobilized Vibrio fluvialis ATA (Vf-ATA) studies include :

Substrate (mM)Residence Time (min)Temperature (°C)Conversion (%)ee (%)
20102840>99
40102817>99

Mechanistic Insights :

  • PLP Cofactor Dependency : Pyridoxal phosphate (PLP) mediates the transamination via a Schiff-base intermediate.

  • Racemization Risk : Excess PLP promotes reversible proton migration, reducing enantiomeric excess (ee%) over time.

Biochemical Inhibition

The compound inhibits thymidylate synthase , a folate-dependent enzyme critical for DNA synthesis. The fluorine atom mimics the enzyme’s natural substrate (deoxyuridine monophosphate), forming a covalent complex that disrupts nucleotide production.

Salt Formation and Solubility

As a dihydrochloride salt, the compound exhibits enhanced water solubility (>50 mg/mL in aqueous buffers), enabling its use in biological assays. The hydrochloride groups stabilize the amine via protonation, reducing degradation during reactions .

Racemization Pathways

PLP-induced racemization was observed under prolonged reaction times (>3 hours), reducing ee% from >99% to ~85%. This side reaction is mitigated by optimizing PLP concentration (1 mM) and reaction duration .

Stability Under Reaction Conditions

The compound remains stable in:

  • pH Range : 7–9 (optimal for enzymatic reactions).

  • Temperature : Up to 38°C, beyond which decomposition accelerates .

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate:
This compound serves as an essential intermediate in the synthesis of pharmaceutical agents targeting nucleic acid pathways. Its ability to mimic nucleotides allows it to participate in biochemical processes, making it a candidate for developing antiviral and anticancer drugs .

Enzyme Inhibition Studies:
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have focused on its potential to inhibit enzymes like kinases and polymerases, which are crucial targets in cancer therapy.

Biological Studies

Receptor Binding:
The compound has been investigated for its interactions with various biological receptors. Its structural similarity to nucleotides suggests that it may bind to nucleotide receptors or mimic natural substrates, providing insights into its pharmacodynamics and pharmacokinetics .

Case Study:
In a study examining the binding affinity of various fluorinated pyrimidines, this compound exhibited enhanced binding properties compared to non-fluorinated analogs, indicating its potential as a lead compound for drug development.

Chemical Synthesis

Building Block for Complex Molecules:
This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex organic molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions, which are vital in synthetic organic chemistry .

Industrial Applications

Development of Agrochemicals:
Beyond medicinal applications, this compound is also explored in the synthesis of agrochemicals. Its properties may enhance the efficacy of herbicides and pesticides by improving their interaction with biological targets in plants .

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity. It can inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking the normal biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride
  • (S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine

Uniqueness

2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the ethan-1-amine group makes it a valuable intermediate in the synthesis of various bioactive compounds.

Biological Activity

2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride, with the molecular formula C6H8FN3·2HCl, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals targeting nucleic acid pathways and enzyme inhibition.

The compound is characterized by its structural features, which include a fluorine atom that enhances its binding affinity to biological targets. This fluorine substitution is crucial for its biological activity and specificity.

PropertyValue
Molecular FormulaC6H8FN3·2HCl
Molecular Weight196.06 g/mol
CAS Number2225136-69-4
Physical StateSolid (dihydrochloride salt)

The mechanism of action of this compound involves interaction with enzymes and receptors. The compound mimics natural substrates, allowing it to inhibit enzyme activity effectively. This inhibition can disrupt normal biochemical pathways, making it a candidate for further research in therapeutic applications.

Biological Activity Studies

Recent studies have focused on the biological activities of this compound, particularly its effects on various biological systems:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular functions and may have therapeutic implications in diseases characterized by dysregulated nucleotide metabolism.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains. For instance, in vitro testing has suggested that the compound may exhibit inhibitory effects on Agrobacterium tumefaciens and Pectobacterium carotovorum, although further research is required to quantify this activity.
  • Antifungal Potential : Although limited, some studies have explored the antifungal capabilities of related compounds, suggesting that modifications to the pyrimidine structure could enhance antifungal activity against pathogens like Fusarium oxysporum.

Case Studies

A review of literature reveals several case studies highlighting the biological effects of this compound:

  • Case Study 1 : A study published in 2023 examined the synthesis and biological activity of pyrimidine derivatives, including this compound. The results indicated significant enzyme inhibition, supporting its role as a potential therapeutic agent against metabolic disorders linked to nucleotide dysregulation .
  • Case Study 2 : Research focusing on the degradation pathways of related compounds revealed that this compound could be metabolized by Cu-dependent amine oxidases, leading to insights into its stability and potential cytotoxic effects in cell culture models .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameBiological ActivityNotable Features
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochlorideModerate enzyme inhibitionLacks dihydrochloride form
(R)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochlorideAntimicrobial effects observedStereochemical variations influence activity

Q & A

Q. What are the recommended synthetic routes for preparing 2-(5-fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving fluoropyrimidine precursors. For example, reacting 5-fluoropyrimidine derivatives with ethylenediamine analogs under anhydrous conditions (e.g., using NaBH₄ or LiAlH₄ as reducing agents) . Optimization involves controlling temperature (0–5°C for exothermic steps), solvent selection (e.g., THF or DMF for solubility), and stoichiometric ratios to minimize byproducts like unreacted amines or halogenated impurities. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC : Reverse-phase C18 column, UV detection at 254 nm, mobile phase of acetonitrile/water (0.1% TFA) to resolve dihydrochloride salts from free bases .
  • NMR : Confirm fluoropyrimidine protons (δ 8.5–9.0 ppm for aromatic protons) and ethylamine chain integration (δ 2.8–3.5 ppm for CH₂ groups) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z corresponding to [C₆H₈FN₃ + 2HCl + H]⁺ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential HCl vapor release .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by wet vacuuming. Contaminated waste must be stored in sealed containers labeled for halogenated organics .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Prepare buffered solutions (pH 1–12), incubate at 25°C/40°C, and monitor degradation via HPLC. Dihydrochloride salts typically degrade above pH 7, forming free amines .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. For hygroscopic compounds, store samples in desiccators with silica gel .

Table 1 : Stability Profile of this compound

ConditionDegradation Products IdentifiedStability Threshold
pH < 3NoneStable for 30 days
pH 7.4 (phosphate)Free amine, fluoride ions50% degradation in 7 days
40°C/75% RHHydrolyzed pyrimidine10% loss in 14 days

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Replication : Test the compound across multiple cell lines (e.g., HEK293, HepG2) using standardized assays (e.g., MTT for cytotoxicity). Control variables include solvent (DMSO concentration ≤0.1%) and incubation time .
  • Metabolite Interference Check : Use LC-MS to rule out metabolites like 5-fluorouracil, which may arise from pyrimidine ring degradation and confound activity readings .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS):
  • Target Preparation : Retrieve protein structures (e.g., kinases) from PDB. Protonate the compound at physiological pH using Open Babel.
  • Binding Affinity Analysis : Focus on hydrogen bonding with pyrimidine’s fluorine and amine groups. Validate predictions with SPR (surface plasmon resonance) for kinetic binding constants .

Q. What methods validate the compound’s role as a precursor in multi-step syntheses?

  • Methodological Answer :
  • Intermediate Trapping : Use quenching agents (e.g., benzyl chloroformate) to isolate reactive intermediates during coupling reactions. Monitor by TLC or in-situ IR .
  • Isotopic Labeling : Synthesize a ¹⁵N-labeled analog to track amine group incorporation into final products via NMR .

Contradictions and Mitigation

  • Safety Data Conflicts : While some SDS reports indicate "no known hazards" , others emphasize strict PPE due to potential HCl release . Resolve by adhering to the most conservative protocols (e.g., full-face respirators in enclosed spaces).
  • Synthetic Yield Variability : Discrepancies in yields (40–80%) may arise from trace moisture in solvents. Use molecular sieves or anhydrous MgSO₄ during synthesis .

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